1-Methoxyisoquinoline-6-carbonitrile
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Overview
Description
1-Methoxyisoquinoline-6-carbonitrile is a chemical compound with the molecular formula C11H8N2O It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxyisoquinoline-6-carbonitrile typically involves the reaction of isoquinoline derivatives with methoxy and nitrile groups. One common method involves the use of methoxy-substituted isoquinoline as a starting material, which is then subjected to nitrile formation reactions under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
1-Methoxyisoquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline oxides, while reduction can produce isoquinoline amines .
Scientific Research Applications
1-Methoxyisoquinoline-6-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methoxyisoquinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Methoxyisoquinoline-1-carbonitrile: Another isoquinoline derivative with similar structural features.
Isoquinoline-6-carbonitrile: Lacks the methoxy group but shares the nitrile functionality.
1-Methoxyisoquinoline: Similar structure but without the nitrile group.
Uniqueness
1-Methoxyisoquinoline-6-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various chemical reactions and applications .
Properties
Molecular Formula |
C11H8N2O |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
1-methoxyisoquinoline-6-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-10-3-2-8(7-12)6-9(10)4-5-13-11/h2-6H,1H3 |
InChI Key |
WZYSOHVLFUIICM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC2=C1C=CC(=C2)C#N |
Origin of Product |
United States |
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